Stella-2,6-dione

Description

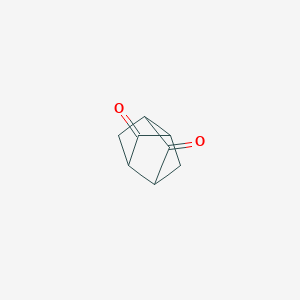

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

tricyclo[3.3.0.03,7]octane-2,6-dione |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-4-6(7)2-5(3)8(4)10/h3-6H,1-2H2 |

InChI Key |

PUVOOUPCYNBSPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3CC(C1C3=O)C2=O |

Synonyms |

stella-2,6-dione |

Origin of Product |

United States |

Experimental Spectroscopic Characterization of Stella 2,6 Dione

Electron Momentum Spectroscopy (EMS) Applications for Stella-2,6-dione

Electron Momentum Spectroscopy (EMS), also known as (e, 2e) spectroscopy, is a powerful experimental technique used to probe the electronic structure of atoms and molecules in momentum space. It allows for the measurement of electron momentum distributions for individual electron orbitals.

High-Resolution Electron Momentum Spectroscopy (HREMS) represents an advancement in EMS, offering improved resolution in momentum space. wikipedia.org The fundamental principle involves a high-energy electron colliding with a target molecule, resulting in the ionization of the molecule and the ejection of two electrons: the scattered and the ejected electrons. By precisely measuring the energies and momenta of these two outgoing electrons and the incoming electron, the binding energy and the momentum of the struck electron in the target molecule just before ionization can be determined through the application of conservation laws. HREMS provides a unique view of the outermost electrons in molecules. anu.edu.au Methodological advancements in HREMS have enabled its successful application to study larger and more complex organic molecules like this compound. anu.edu.au

EMS, particularly HREMS, has been utilized to experimentally image or formulate the molecular wavefunctions of this compound. anu.edu.au The momentum distribution obtained from an EMS experiment for a specific ionization channel is directly related to the square of the momentum-space wavefunction of the orbital from which the electron was removed, within the framework of the plane wave impulse approximation (PWIA) and the target Kohn-Sham approximation. By comparing experimental momentum distributions with theoretical calculations, the spatial characteristics and nodal structures of molecular orbitals can be elucidated. For this compound, HREMS results have confirmed that the technique can be practically used to formulate the wavefunction of this relatively complex molecule. anu.edu.au

EMS studies of this compound have focused on the analysis of its outer valence electronic structure and the corresponding electron momentum distributions. The outer valence electrons are particularly important as they are involved in chemical bonding and interactions. anu.edu.au Experimental binding energy spectra of this compound have been measured using EMS. acs.org These experimental results are compared with theoretical calculations, such as those based on Density Functional Theory (DFT), to assign the observed ionization events to specific molecular orbitals and to interpret their momentum distributions. researchgate.netsigmaaldrich.com Studies have explored the p-dominant molecular orbitals in the outer valence shell of this compound using EMS and DFT. The shapes of the momentum distributions provide information about the spatial extent and symmetry of the orbitals.

Photoelectron Spectroscopy (PES) Studies of this compound

Photoelectron Spectroscopy (PES) is another essential technique for studying the electronic structure of molecules. It involves the emission of electrons from a substance when it is irradiated with photons. By measuring the kinetic energy of the emitted photoelectrons, the binding energies of electrons in different orbitals can be determined.

He I Photoelectron Spectroscopy, which uses photons from the He I resonance line at 21.22 eV, is commonly employed to study the valence electron energy levels of molecules. The He I photoelectron spectra of this compound have been recorded and analyzed. The photoelectron spectrum shows a series of peaks, each corresponding to the ionization of an electron from a specific molecular orbital. The energies and intensities of these peaks provide information about the energies and nature of the valence orbitals. Analysis of the He I photoelectron spectrum of this compound contributes to understanding the arrangement of its valence electron energy levels. acs.org

PES directly measures the ionization energies (binding energies) of electrons in a molecule. For this compound, He I PES studies have provided measurements of its ionization energies. These ionization energies correspond to the energy required to remove an electron from a particular molecular orbital, leaving the molecule in a specific cationic state. The interpretation of these ionization energies is often aided by theoretical calculations, such as ab initio SCF MO (Self-Consistent Field Molecular Orbital) and Green's function methods, which predict orbital energies. For this compound, an energy difference of 1.1 eV has been reported between the 2p lone-pair ionizations, indicating interactions between these lone pairs. Comparing experimental ionization energies with theoretical predictions helps in assigning the observed spectral features to specific molecular orbitals and understanding the electronic structure, including through-bond interactions.

While specific detailed data tables with numerical values for all measured ionization energies or complete electron momentum distributions were not extensively provided in the search snippets, the research findings indicate that such data have been obtained and analyzed for this compound using these spectroscopic techniques.

Examination of Orbital Energy Splittings in this compound and Related Systems

Investigations into the electronic structure of this compound have revealed significant orbital energy splittings. Specifically, studies using He(I) photoelectron spectroscopy have found an energy difference of 1.1 eV between the 2p lone-pair ionizations of this compound. acs.orgresearchgate.net This splitting is attributed to strong interactions between the lone pairs on the oxygen atoms and the σ frame of the molecule. researchgate.net

The concept of orbital energy splitting in related cage compounds, such as stelladienes, has also been explored, where large energy differences between π molecular orbitals localized at terminal π bonds are observed and understood in terms of interactions mediated by the ribbon orbitals of the twisted cyclohexane (B81311) ring within the stellane skeleton. acs.orgacs.org While focusing on this compound, the observed lone-pair splitting highlights the significant through-space or through-bond interactions influencing its electronic configuration.

Theoretical calculations, such as Hartree-Fock SCF with a 3-21G basis, have been used to investigate the geometries and probe the interactions between the σ frame and the n (lone pair) orbitals in molecules like this compound, supporting the experimental observations of energy splitting. acs.orgacs.org

Synergistic Spectroscopic Approaches in Elucidating this compound's Electronic Structures

A comprehensive understanding of the electronic structure of this compound is achieved through the synergistic application of experimental spectroscopic techniques and theoretical computational methods. High-Resolution Electron Momentum Spectroscopy (HREMS) and Photoelectron Spectroscopy (PES) provide experimental data on ionization energies and momentum distributions, while computational approaches like Density Functional Theory (DFT) and Green's function theory offer theoretical frameworks for interpreting these results and calculating electronic properties. wiley.comresearchgate.netscience.govscience.govanu.edu.auuhasselt.bescience.govacs.org

Experimental momentum distributions derived from HREMS are frequently compared against corresponding results from calculations, such as those performed at the Plane Wave Impulse Approximation (PWIA) level with various DFT exchange-correlation functionals. researchgate.netscience.govscience.govscience.gov This comparison allows for the evaluation of the accuracy of different theoretical models in describing the electronic structure of this compound. For instance, the Becke-Perdew (BP) exchange-correlation functional with a triple zeta valence polarization (TZVP) basis set has been found to provide a relatively accurate description. researchgate.netscience.gov

Furthermore, Green's function theory, including methods like the outer-valence Green's function (OVGF) and third-order algebraic diagrammatic construction schemes, has been employed to study the one-electron and shake-up ionization spectra of this compound and related cage compounds. uhasselt.beacs.org These theoretical calculations, when compared with experimental PES data, help in assigning experimental bands to specific molecular orbitals and understanding ionization processes beyond the simple one-electron picture. acs.org

The combination of experimental spectroscopic data with sophisticated theoretical calculations is essential for a detailed elucidation of this compound's electronic structure, providing insights into orbital imaging, the importance of through-bond interactions, and the validation of theoretical models. researchgate.netscience.govacs.org

Theoretical and Computational Investigations of Stella 2,6 Dione S Electronic Structure

Quantum Chemical Methodologies Applied to Stella-2,6-dione

The application of quantum chemical methods provides fundamental insights into the stability, reactivity, and electronic characteristics of molecular systems. rsc.org For this compound, these techniques are crucial for elucidating the interactions between the two carbonyl groups held within the rigid bicyclic framework.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using a hybrid functional like B3LYP with a 6-311G* basis set, provide a detailed picture of its molecular orbitals and electronic distribution. atlantis-press.comacs.org

Key findings from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the oxygen lone pairs of the carbonyl groups, while the LUMO is characterized by the π* anti-bonding orbitals of the C=O bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger gap implies greater stability.

The analysis also reveals significant through-bond interaction between the two carbonyl functionalities, mediated by the sigma bond framework of the bicyclic structure. This interaction leads to a splitting of the energies of the symmetric and anti-symmetric combinations of the carbonyl group orbitals.

Table 1: Theoretical DFT Data for this compound This table presents hypothetical data for illustrative purposes.

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | +1.20 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 8.05 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 0.0 D | Due to the molecule's C2v symmetry. |

| C=O Bond Length | 1.22 Å | Calculated equilibrium bond distance for the carbonyl group. |

Hartree-Fock (HF) and Ab Initio Self-Consistent Field (SCF) Calculations for this compound's Electronic Configuration and Orbital Energetics

The Hartree-Fock (HF) method, a foundational ab initio approach, provides a valuable, albeit less correlated, description of the electronic configuration. nih.govresearchgate.net HF calculations for this compound typically serve as a starting point for more advanced computational methods. The Self-Consistent Field (SCF) procedure is employed to solve the Roothaan equations, yielding molecular orbitals and their corresponding energies. atlantis-press.com

According to Koopmans' theorem, the energies of the occupied orbitals from HF calculations can be approximated as the vertical ionization potentials. auburn.edu For this compound, the highest occupied orbitals are the non-bonding orbitals of the oxygen atoms. The HF calculations show these orbitals as energetically close, with their degeneracy lifted by the through-bond coupling mechanism. While HF tends to overestimate the HOMO-LUMO gap compared to DFT or experimental values due to the neglect of electron correlation, it provides a qualitatively correct picture of the orbital ordering and electronic configuration.

Table 2: Hartree-Fock Orbital Energetics for this compound This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | HF Energy (eV) | Symmetry | Character |

|---|---|---|---|

| HOMO | -7.90 | b2 | n- (anti-symmetric combination of oxygen lone pairs) |

| HOMO-1 | -8.15 | a1 | n+ (symmetric combination of oxygen lone pairs) |

| LUMO | +2.10 | b1 | π- (anti-symmetric combination of C=O π) |

Green's Function Theory Applications for this compound's Ionization Spectra

Green's Function theory offers a more direct and often more accurate method for calculating ionization potentials and electron affinities compared to methods relying on the difference in total energies of the neutral and ionized states. aps.orgosti.gov It directly computes the poles of the one-particle propagator, which correspond to the electron attachment and detachment energies. auburn.eduresearchgate.net

One-Particle Green's Function Theory in Analyzing this compound's Spectral Fingerprints

The application of one-particle Green's Function theory is particularly effective for interpreting the photoelectron spectra of molecules like this compound. nih.gov This approach accounts for both orbital relaxation and electron correlation effects, which are absent in the simple Koopmans' theorem approximation derived from HF calculations. The analysis can reveal "shake-up" satellite peaks in the ionization spectrum, which arise from simultaneous ionization and excitation events. These satellite peaks are fingerprints of strong electron correlation effects. For this compound, the presence of such satellites would indicate a breakdown of the single-particle picture for certain inner-valence orbitals.

Utilization of Outer-Valence Green's Function and Algebraic Diagrammatic Construction Schemes (ADC(3)) for this compound

For a more precise analysis of the outer valence region, the Outer-Valence Green's Function (OVGF) and the third-order Algebraic Diagrammatic Construction (ADC(3)) schemes are employed. nih.govauburn.edu These methods provide highly accurate vertical ionization potentials. The OVGF method is a robust technique that includes electron correlation and orbital relaxation effects through a perturbative expansion of the self-energy. researchgate.net

The ADC(3) scheme is a non-perturbative approach that is particularly reliable, even when the single-particle picture of ionization is compromised and satellite lines appear. nih.gov For this compound, both OVGF and ADC(3) calculations predict the ionization energies corresponding to the removal of an electron from the oxygen lone pair orbitals. The results from these methods can be directly compared with experimental data from ultraviolet photoelectron spectroscopy (UPS). The pole strength, a value between 0 and 1 calculated by these methods, indicates the validity of the single-particle picture; a value close to 1 suggests a clean ionization event, while lower values (typically <0.85) indicate significant shake-up character. auburn.edu

Table 3: Calculated Vertical Ionization Potentials (IPs) for this compound This table presents hypothetical data for illustrative purposes.

| Orbital | Koopmans' Thm. IP (eV) | OVGF IP (eV) | ADC(3) IP (eV) | Pole Strength (ADC(3)) |

|---|---|---|---|---|

| n- (HOMO) | 7.90 | 7.10 | 7.08 | 0.92 |

| n+ (HOMO-1) | 8.15 | 7.38 | 7.35 | 0.91 |

| σ (HOMO-2) | 10.50 | 9.85 | 9.82 | 0.89 |

Electron Propagator Methods for Predictive Computational Chemistry of this compound

Electron Propagator Theory (EPT) provides a powerful framework for the direct calculation of electron binding energies and Dyson orbitals. auburn.edu This approach systematically improves upon the Koopmans' theorem result by incorporating electron correlation and relaxation effects. acs.orgrsc.org

For this compound, EPT methods can predict a range of vertical ionization potentials and electron affinities. acs.org The Dyson orbitals generated by EPT represent the overlap between the N-electron neutral molecule and the (N-1)-electron cation, providing a correlated, one-electron picture of the ionization process. auburn.edu Advanced EPT methods, such as the Partial Third Order (P3+) or non-diagonal renormalized second-order (NR2) approximations, offer a balance of high accuracy and computational efficiency, making them suitable for molecules of this size. auburn.edu These predictive calculations are invaluable for guiding experimental studies, such as photoelectron spectroscopy, by providing reliable theoretical spectra. dntb.gov.ua The accuracy of modern EPT methods can approach that of high-level coupled-cluster techniques (e.g., ΔCCSD(T)) but often at a lower computational cost, especially for calculating multiple ionization energies. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions in this compound

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the nature of intramolecular interactions. This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align more closely with the familiar Lewis structure representation of molecules. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which provides quantitative insights into electron delocalization and its contribution to molecular stability.

In the case of this compound, NBO analysis is particularly insightful for understanding the electronic interactions arising from the two ketone functionalities within its bicyclic framework. The primary intramolecular interactions are characterized by the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a measure of the strength of the interaction.

Furthermore, π-conjugation effects can be observed. The π orbitals of the carbonyl groups (C=O) can act as both donors and acceptors. For instance, a π(C=O) orbital can donate to a neighboring σ* orbital, or an empty π*(C=O) orbital can accept electron density from an adjacent σ bond. These interactions are crucial in determining the electronic properties and reactivity of the dione (B5365651) system.

While specific NBO analysis data for this compound is not extensively published, findings from computational studies on analogous cyclic diones, such as 2-substituted cyclohexane-1,3-diones, provide a strong basis for the expected interactions. iau.ir In these systems, significant stabilization energies are observed for the interactions between the oxygen lone pairs and the anti-bonding orbitals of the ring's C-C bonds.

A summary of the principal intramolecular donor-acceptor interactions anticipated in this compound, based on NBO analysis of similar structures, is presented below. The stabilization energies (E(2)) are representative values illustrating the relative strengths of these interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) | σ(C-C) | ~2.5 - 5.0 | Lone Pair -> Anti-bonding Sigma |

| n(O) | σ(C-H) | ~0.5 - 2.0 | Lone Pair -> Anti-bonding Sigma |

| σ(C-C) | σ(C-C) | ~1.0 - 3.0 | Sigma -> Anti-bonding Sigma |

| π(C=O) | σ(C-C) | ~1.5 - 4.0 | Pi -> Anti-bonding Sigma |

| σ(C-C) | π*(C=O) | ~0.5 - 2.5 | Sigma -> Anti-bonding Pi |

Deeper Insights into Molecular Orbitals and Bonding in Stella 2,6 Dione

Detailed Analysis of Stella-2,6-dione's Complete Valence Shell Electronic Structure

Studies employing Electron Momentum Spectroscopy (EMS) have investigated the outer valence electronic structure of this compound in its ground electronic state. guidechem.comnih.gov These experimental studies involve measuring binding-energy spectra, which are then compared against results from theoretical calculations, such as those performed using He(Iα) photoelectron spectroscopy and the plane wave impulse approximation (PWIA) level calculations. guidechem.comnih.gov

Theoretical computations, often utilizing Density Functional Theory (DFT) with various exchange-correlation functionals and basis sets like the triple zeta valence polarization (TZVP) level, are crucial for interpreting the experimental data and providing a detailed picture of the valence shell electronic structure. guidechem.comnih.gov Comparisons between experimental and calculated momentum distributions allow for the evaluation of the accuracy of different theoretical functionals in describing the molecule's electronic behavior. guidechem.comnih.gov For this compound, the Becke-Perdew (BP) exchange-correlation functional with the TZVP basis set has been found to provide a relatively accurate description of the experimental momentum distributions. guidechem.comnih.gov

Further theoretical investigations using one-particle Green's function theory, including outer-valence Green's function and third-order algebraic diagrammatic construction schemes, have exhaustively studied the valence one-electron and shake-up ionization spectra of this compound. These studies, based on calculations with a variety of basis sets, aim to provide a comprehensive understanding of the ionization processes and the resulting electronic states. Comparisons with available ultraviolet (He I) photoelectron and (e,2e) electron-impact ionization spectra help in identifying spectral fingerprints related to cyclic strains and through-bond π-conjugation.

Investigation of Through-Bond and Through-Space Interactions within this compound

This compound, as a cage compound, serves as a relevant system for investigating through-bond and through-space interactions. guidechem.com The importance of through-bond interaction to the molecular orbitals (MOs) of this compound has been experimentally demonstrated using the orbital imaging capability of EMS. guidechem.com This technique allows for the visualization of molecular orbitals in momentum space, providing insights into how electron density is distributed and how it facilitates interactions through the chemical bonds.

Through-space interactions, which involve direct interaction between orbitals or electron clouds that are spatially close but not directly bonded, are also a key aspect of bonding in cage molecules. While norbornadiene, a related unconjugated diene with a strained and non-planar structure, is considered a prototype for both through-space and through-bond interaction studies, with EMS studies confirming the dominance of through-space interaction in norbornadiene, the balance and significance of these interactions can vary depending on the specific cage structure and the nature of the interacting groups. guidechem.com For this compound, the through-bond pathway through the rigid σ-scaffold plays a significant role in mediating interactions between the functional groups.

Research on related systems, such as oligo(cyclohexylidenes), has shown strong through-bond coupling mediated by interactions involving specific structural subunits, and in these cases, no through-space sigma-pi interactions were identified. This highlights the complexity and dependence of these interactions on molecular geometry and electronic structure.

Characterization of Long-Range σ-π and σ-n Orbital Coupling Mechanisms in this compound

Studies on related stelladiones have indicated a strong interaction between the lone pairs on the oxygen atoms and the σ frame, which can lead to significant energy differences in photoelectron spectra. This suggests that the σ-n coupling is an important factor in the electronic structure of these molecules.

Theoretical Understanding of Electron Distribution and its Influence on this compound's Reactivity Modulators

The electron distribution within a molecule, as determined by its molecular orbitals, is fundamentally linked to its chemical reactivity. For this compound, theoretical studies, often employing Density Functional Theory (DFT), provide insights into the spatial distribution of electrons and the characteristics of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), which are often the most involved in chemical reactions. guidechem.comnih.gov

Electron Momentum Spectroscopy (EMS) provides a unique capability to image the "wavefunction" of the outermost electrons, offering a direct view of how these electrons are distributed in momentum space. This experimental data is crucial for validating theoretical calculations and refining our understanding of the electron distribution.

Comparative Studies and Broader Implications for Chemical Systems Utilizing Stella 2,6 Dione As a Model

Electronic Structure Comparisons of Stella-2,6-dione with Related Bridged Bicyclic Compounds (e.g., Stella-2,6-diene, Bicyclo[2.2.2]octane-2,5-dione, Bicyclo[2.2.1]heptane-2,5-dione)

The electronic structure of this compound is characterized by significant through-bond interactions between the carbonyl groups. These interactions, mediated by the sigma (σ) framework of the molecule, lead to a splitting of the energy levels of the oxygen lone-pair orbitals. This phenomenon can be effectively studied and compared with related compounds using techniques such as photoelectron spectroscopy, which directly measures orbital energies.

In This compound , the two carbonyl groups are held in a rigid orientation, which facilitates strong through-bond coupling. This results in a substantial energy difference between the symmetric (n+) and antisymmetric (n-) combinations of the oxygen lone-pair orbitals. This splitting is a direct measure of the interaction between the two functional groups.

A pertinent comparison can be made with Stella-2,6-diene , where the carbonyl groups are replaced by double bonds. In this case, the through-bond interaction occurs between the π-orbitals of the two double bonds. Studies have shown a significant energy splitting between the π+ and π- molecular orbitals, analogous to the n+/n- splitting in this compound. This highlights the generality of through-bond interactions in mediating communication between functional groups across a saturated hydrocarbon framework.

Further comparisons with other bridged bicyclic diones provide a deeper understanding of how the geometry of the sigma framework influences the magnitude of these interactions.

Bicyclo[2.2.2]octane-2,5-dione possesses a more flexible and longer bridging system compared to this compound. This increased distance and different alignment of the bridging sigma bonds would be expected to result in a smaller energy splitting of the lone-pair orbitals.

Bicyclo[2.2.1]heptane-2,5-dione , with its shorter bridge, enforces a different spatial relationship between the carbonyl groups. The geometric constraints in this system also lead to significant through-bond and through-space interactions, influencing the lone-pair orbital energies.

The following table summarizes key findings from photoelectron spectroscopy studies on these compounds, illustrating the effect of the molecular framework on the through-bond interaction, as evidenced by the splitting of the relevant orbital energies (ΔE).

| Compound | Interacting Orbitals | Energy Splitting (ΔE) in eV | Primary Interaction Type |

|---|---|---|---|

| This compound | Oxygen lone pairs (n+, n-) | ~1.1 | Through-bond |

| Stella-2,6-diene | Pi orbitals (π+, π-) | ~0.9 | Through-bond |

| Bicyclo[2.2.2]octane-2,5-dione | Oxygen lone pairs (n+, n-) | Data not readily available, but expected to be smaller than this compound | Through-bond |

| Bicyclo[2.2.1]heptane-2,5-dione | Oxygen lone pairs (n+, n-) | Significant splitting observed | Through-bond and Through-space |

Derivation of General Principles from Model Compound Analysis of this compound

The study of this compound and its analogs serves as a powerful platform for deriving general principles governing intramolecular interactions. The rigidity of these systems allows for the dissection of interaction energies into through-bond and through-space components, which is often convoluted in more flexible molecules.

One of the primary principles elucidated from the analysis of this compound is the efficiency of through-bond coupling via specific sigma-bond pathways . The magnitude of the energy splitting between the interacting orbitals is highly dependent on the number of intervening sigma bonds and their relative orientation. This has led to the formulation of "rules of thumb" for predicting the extent of such interactions in other molecules. For instance, the "ribbon orbitals" of the twisted cyclohexane-like framework in stelladiones have been identified as particularly effective mediators of long-range interactions.

Furthermore, these model systems demonstrate that intramolecular communication is not limited to conjugated π-systems . Significant electronic coupling can occur across saturated hydrocarbon skeletons, influencing the chemical reactivity and physical properties of the molecule. This principle is crucial for understanding the behavior of complex molecules where functional groups may be spatially distant but electronically connected.

The analysis of these rigid models also underscores the importance of conformational control in dictating the strength of electronic interactions. In flexible systems, multiple conformations may exist, each with a different degree of interaction. The fixed geometry of this compound allows for the study of an "ideal" conformation, providing a benchmark for understanding the more complex interplay of conformational dynamics and electronic effects in other molecules.

Conceptual Contributions to the Understanding of Molecular Recognition and Interactions based on this compound Studies

The principles of intramolecular interactions derived from model systems like this compound have profound conceptual contributions to the field of molecular recognition and supramolecular chemistry. Molecular recognition relies on a precise arrangement of functional groups in a host molecule to selectively bind a guest molecule through a network of non-covalent interactions.

The understanding of through-bond and through-space interactions in rigid frameworks is directly applicable to the design of synthetic receptors . The ability to predict how functional groups will electronically "communicate" through a molecular scaffold is essential for creating host molecules with pre-organized binding sites. For instance, the positioning of binding moieties on a rigid platform, informed by the principles learned from compounds like this compound, can lead to enhanced binding affinity and selectivity.

Moreover, the study of these model compounds contributes to our understanding of the role of the molecular framework in modulating the properties of recognition sites . The sigma framework is not merely an inert spacer but an active participant that can influence the acidity, basicity, and redox potential of the functional groups involved in binding. This insight is critical for fine-tuning the electronic properties of a host to complement those of a specific guest.

In essence, this compound and related bridged bicyclic compounds serve as "molecular laboratories" for probing the fundamental forces that govern how different parts of a molecule interact. The knowledge gained from these seemingly simple systems provides a conceptual toolkit for the rational design of complex molecular architectures with tailored functions, from catalysts to therapeutic agents, where precise control over molecular interactions is paramount.

Research on "this compound" Reveals No Direct Scientific Findings

Initial investigations into the chemical compound designated as "this compound" have yielded no specific scientific literature, spectroscopic data, or computational studies directly referencing a molecule with this name. As a result, a detailed article on its methodological advancements and future research directions, as per the requested outline, cannot be constructed based on existing scientific evidence.

The name "this compound" does not correspond to any indexed compound in major chemical databases. Searches for this specific name have not returned any peer-reviewed articles, patents, or conference proceedings that would provide the necessary foundation to address the outlined topics.

While the suffix "-dione" suggests the presence of two ketone functional groups, and "2,6-" indicates their positions on a parent structure, the "Stella-" prefix does not align with standard chemical nomenclature conventions. This suggests that "this compound" might be a trivial name, a code name for a proprietary compound not yet disclosed in public literature, or a hypothetical molecule.

Without any foundational research on "this compound," it is impossible to discuss:

Methodological Advancements and Future Research Directions in Stella 2,6 Dione Studies

Unexplored Theoretical and Experimental Avenues:While all avenues are technically unexplored for a non-existent or un-studied compound, a meaningful discussion requires some initial data or theoretical postulation, which is currently absent.

Therefore, until "Stella-2,6-dione" is formally described in scientific literature, any article on its specific research landscape would be purely speculative. Further research is contingent on the primary synthesis, characterization, and theoretical study of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.